molecular formula C7H3ClF3N3O B14627171 7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 57390-46-2

7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B14627171
CAS No.: 57390-46-2
M. Wt: 237.56 g/mol
InChI Key: QITFBRRCGNLGAH-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features a trifluoromethyl group and a chlorine atom attached to an imidazo[4,5-b]pyridine core

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated and chlorinated heterocycles, such as:

Uniqueness

7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

57390-46-2

Molecular Formula

C7H3ClF3N3O

Molecular Weight

237.56 g/mol

IUPAC Name

7-chloro-1-hydroxy-2-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3ClF3N3O/c8-3-1-2-12-5-4(3)14(15)6(13-5)7(9,10)11/h1-2,15H

InChI Key

QITFBRRCGNLGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)N(C(=N2)C(F)(F)F)O

Origin of Product

United States

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